
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride has anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth of cancer cells by inducing apoptosis. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride in lab experiments is its high potency and selectivity towards certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these enzymes and receptors. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride. One direction is to study its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance their effectiveness. Furthermore, research can be done to improve the solubility of this compound in water, which would make it more versatile in lab experiments.
合成法
The synthesis of 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride involves the reaction of 2-thiophenecarboxylic acid and 2-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The intermediate product is then reacted with 5-methyl-1H-imidazole-4-carboxaldehyde to yield the final product. This synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been studied for its potential use in organic electronics and optoelectronics.
特性
CAS番号 |
143075-33-6 |
|---|---|
製品名 |
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride |
分子式 |
C14H14ClN3OS |
分子量 |
307.8 g/mol |
IUPAC名 |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-3-thiophen-2-ylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-10-12(16-9-15-10)8-17-6-2-4-11(14(17)18)13-5-3-7-19-13;/h2-7,9H,8H2,1H3,(H,15,16);1H |
InChIキー |
XBRNVNVZXOQKFA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CN2C=CC=C(C2=O)C3=CC=CS3.Cl |
正規SMILES |
CC1=C(N=CN1)CN2C=CC=C(C2=O)C3=CC=CS3.Cl |
その他のCAS番号 |
143075-33-6 |
同義語 |
1-((5-Methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-2(1H)-pyridinone m onohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

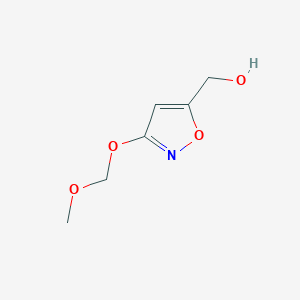
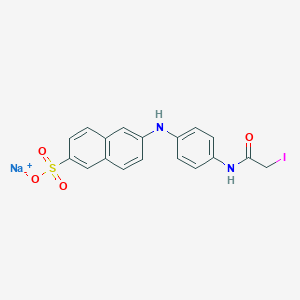
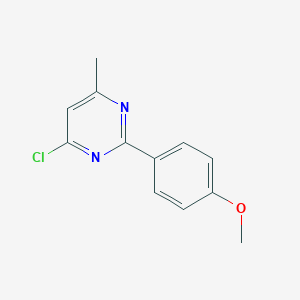
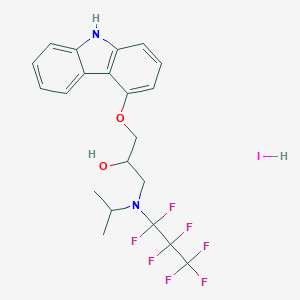
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

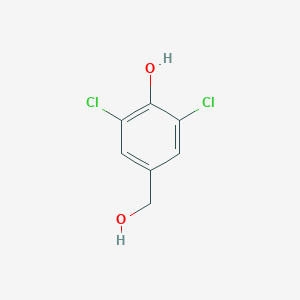
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
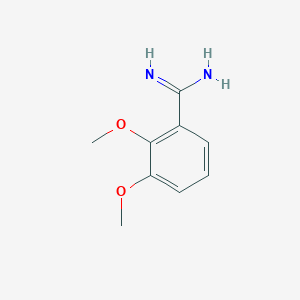

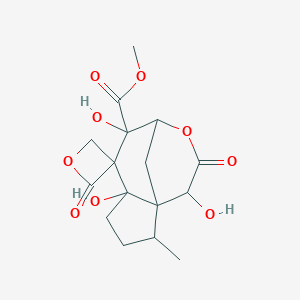
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)